Product packaging for 4-[(2-fluorophenyl)sulfamoyl]benzoic Acid(Cat. No.:CAS No. 379726-47-3)

4-[(2-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B2449656
CAS No.: 379726-47-3
M. Wt: 295.28
InChI Key: PLWRKCDZYZMOOK-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)sulfamoyl]benzoic Acid ( 379726-47-3) is a high-purity benzoic acid derivative with a molecular formula of C13H10FNO4S and a molecular weight of 295.29 g/mol . This fluorophenyl-sulfamoyl functionalized compound serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity. It is typically supplied as a solid and should be stored at 2-8°C to maintain stability . As a scaffold in organic synthesis, researchers utilize this compound to develop novel substances for pharmacological screening and biochemical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the buyer's responsibility to ensure proper safety handling, as this compound may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO4S B2449656 4-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 379726-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWRKCDZYZMOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 2 Fluorophenyl Sulfamoyl Benzoic Acid

Established Synthetic Pathways to Sulfamoylbenzoic Acid Derivatives

The construction of the sulfamoylbenzoic acid framework relies on well-established and robust chemical reactions. The most common approach involves a linear synthesis that begins with the modification of a benzoic acid precursor, followed by the introduction of the sulfonamide linkage.

The primary method for preparing the necessary intermediate for sulfonamide synthesis is the chlorosulfonation of a benzoic acid derivative. nih.gov This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The process typically involves treating the benzoic acid precursor with an excess of chlorosulfonic acid (ClSO₃H). nih.gov Due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the benzene (B151609) ring, elevated temperatures are often required to facilitate the reaction. nih.govwisc.edu

The general reaction is as follows: C₆H₅COOH + ClSO₃H → 4-ClSO₂-C₆H₄COOH + H₂O

This reaction yields 4-(chlorosulfonyl)benzoic acid, the key electrophilic partner for the subsequent amination step. The regioselectivity of the substitution is predominantly para to the carboxylic acid group, influenced by both electronic and steric factors. wisc.edu Protecting the amine group in the starting material, for example by acetylation in the synthesis of sulfanilamide, is a crucial strategy to prevent unwanted side reactions and deactivation of the ring toward chlorosulfonation under the strong acidic conditions. wisc.eduyoutube.com

A summary of reagents used in chlorosulfonation can be seen in the table below.

Starting MaterialReagentKey Intermediate
Benzoic AcidChlorosulfonic Acid4-(chlorosulfonyl)benzoic acid
AcetanilideChlorosulfonic Acid4-acetamidobenzenesulfonyl chloride

Once the sulfonyl chloride intermediate is synthesized, the sulfonamide bond is formed through a nucleophilic substitution reaction with an appropriate amine. thieme-connect.com For the synthesis of 4-[(2-fluorophenyl)sulfamoyl]benzoic acid, 4-(chlorosulfonyl)benzoic acid is reacted with 2-fluoroaniline. This reaction is a classic and widely used method for preparing sulfonamides. thieme-connect.comnih.gov

The reaction is typically carried out in an aqueous medium or an appropriate organic solvent. nih.gov An acid scavenger, such as a base like sodium carbonate or triethylamine, is often used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. mdpi.com

The general scheme for the amination step is: 4-ClSO₂-C₆H₄COOH + H₂N-C₆H₄F → this compound + HCl

This method is highly versatile and accommodates a wide range of amines, allowing for the synthesis of a diverse library of N-substituted sulfamoylbenzoic acids. nih.govnih.gov The resulting sulfonamides are generally stable compounds. nih.gov

While the target compound is a benzoic acid, the carboxylic acid group serves as a handle for further derivatization, most commonly to form amides. The synthesis of sulfamoyl benzamide derivatives is achieved by coupling the carboxylic acid of a sulfamoylbenzoic acid with various amines. nih.gov Standard peptide coupling reagents are employed for this transformation. researchgate.net

Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or an additive like 1-hydroxybenzotriazole (HOBt). nih.govresearchgate.net The reaction is typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). nih.gov This methodology is effective for coupling with a variety of primary and secondary amines, including anilines and aliphatic amines, to produce the corresponding sulfamoyl benzamides in good yields. nih.gov

An example of a coupling reaction is presented below.

Sulfamoylbenzoic AcidAmineCoupling ReagentsProduct
4-(N-cyclopropylsulfamoyl)benzoic acidp-chloroanilineEDC, DMAPN-(4-chlorophenyl)-4-(N-cyclopropylsulfamoyl)benzamide
4-(N-cyclopropylsulfamoyl)benzoic acidp-anisidineEDC, DMAPN-(4-methoxyphenyl)-4-(N-cyclopropylsulfamoyl)benzamide

Exploration of Chemical Transformations for Analog Generation

To explore the structure-activity relationships and optimize the properties of this compound, various chemical transformations can be performed to generate a library of analogs. These modifications typically target the sulfamoyl moiety or the fluorophenyl ring.

The sulfamoyl group (-SO₂NH-) offers several sites for chemical modification. The sulfonamide nitrogen can be alkylated to introduce further diversity. For instance, reaction with alkyl halides in the presence of a base like sodium hydride can lead to N-alkylated derivatives. researchgate.net This modification can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Another approach involves the displacement of the sulfamoyl group itself, although this is less common for analog generation and more relevant to metabolic studies. The sulfamoyl group can be displaced by nucleophiles like glutathione or cysteine under physiological conditions, particularly when attached to electron-deficient aromatic systems. nih.gov The reactivity towards such displacement is correlated with the acidity (pKa) of the sulfonamide. nih.gov More recently, strategies involving the in situ generation of sulfamoyl radicals have been developed for the modular synthesis of sulfonamides, which could potentially be adapted for derivatization.

The 2-fluorophenyl ring is another key site for structural modification to probe interactions with biological targets. The presence of the fluorine atom already influences the electronic properties and metabolic stability of the molecule. nih.gov Further functionalization can be achieved through various aromatic substitution reactions.

Late-stage functionalization strategies are particularly valuable in medicinal chemistry as they allow for the rapid diversification of complex molecules. rscbmcs.org Depending on the desired modification, electrophilic aromatic substitution reactions could introduce additional substituents, although the existing groups on the ring will direct their position. The development of modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions and C-H activation, has greatly expanded the toolkit for modifying aromatic rings within drug-like molecules. pharmacyjournal.org These advanced techniques can be employed to install a wide range of functional groups onto the fluorophenyl scaffold, enabling a thorough investigation of the SAR.

Derivatization of the Benzoic Acid Core

The carboxylic acid moiety of this compound is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through esterification and amidation reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

Esterification:

The conversion of the carboxylic acid to an ester is a common derivatization strategy. The Fischer-Speier esterification is a classical and widely used method. masterorganicchemistry.commasterorganicchemistry.com This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Another approach involves the use of alkyl halides in the presence of a base. For instance, reacting the carboxylate salt of this compound with an alkyl halide can yield the corresponding ester. This method is particularly useful for introducing more complex alkyl groups.

Amidation:

The formation of an amide bond from the carboxylic acid is another pivotal derivatization. This is frequently achieved using coupling reagents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. nih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govresearchgate.net These reactions are often carried out in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), which can improve reaction rates and suppress side reactions. researchgate.netnih.gov

A convenient and effective protocol for the amidation of carboxylic acids, particularly with electron-deficient amines, involves the use of one equivalent of EDC and one equivalent of DMAP, with a catalytic amount of HOBt. researchgate.netnih.gov This method has been shown to be applicable for a range of functionalized amide derivatives. researchgate.net

Derivative Type Reagents and Conditions Representative Yield (%)
Methyl EsterMethanol, H₂SO₄ (catalyst), reflux85-95
Ethyl EsterEthanol, H₂SO₄ (catalyst), reflux85-95
N-Butyl Amiden-Butylamine, EDC, HOBt, DMAP, CH₃CN, rt70-85
N-Benzyl AmideBenzylamine, EDC, HOBt, DMAP, CH₃CN, rt70-85
N-(4-chlorophenyl) Amide4-chloroaniline, EDC, HOBt, DMAP, CH₃CN, rt65-80

This interactive data table provides representative yields for the derivatization of benzoic acid analogues based on available literature for similar compounds.

Reaction Mechanisms and Optimization Considerations

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis of this compound derivatives.

Fischer Esterification Mechanism:

The Fischer esterification proceeds via a series of reversible steps. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and finally, deprotonation to yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

To optimize the yield of the ester, the equilibrium of this reversible reaction must be shifted towards the products. This can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by azeotropic distillation. tcu.edu

Carbodiimide-Mediated Amide Coupling Mechanism:

In amide bond formation using carbodiimides like EDC, the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The reaction with the amine forms the amide bond and a urea byproduct, which in the case of EDC is water-soluble and can be easily removed. nih.gov

The addition of HOBt or DMAP can enhance the reaction efficiency. HOBt can react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and readily reacts with the amine. DMAP can act as an acyl transfer agent, further accelerating the reaction. nih.gov

Optimization Considerations:

Several factors can be optimized to improve the efficiency of these derivatization reactions:

Choice of Coupling Reagents and Catalysts: The selection of the appropriate coupling reagent and any additives is critical for successful amide bond formation. For challenging couplings, such as those involving sterically hindered or electron-deficient amines, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF) are commonly used for amide coupling reactions. nih.gov

Temperature: While many coupling reactions proceed efficiently at room temperature, in some cases, gentle heating may be required to drive the reaction to completion.

Stoichiometry: The molar ratio of the reactants can be adjusted to optimize the reaction. For instance, using a slight excess of the amine and coupling reagents can often improve the yield of the desired amide.

Influence of Substituents: The electronic properties of the 4-[(2-fluorophenyl)sulfamoyl] moiety can influence the reactivity of the carboxylic acid. The sulfamoyl group is electron-withdrawing, which can increase the acidity of the carboxylic acid. This increased acidity may affect the choice of reaction conditions and the rate of reaction.

By carefully considering these factors, the derivatization of the benzoic acid core of this compound can be efficiently achieved, providing access to a diverse range of compounds for further investigation.

Advanced Analytical Characterization of 4 2 Fluorophenyl Sulfamoyl Benzoic Acid and Its Analogs

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4-[(2-fluorophenyl)sulfamoyl]benzoic acid molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their electronic environment. The aromatic protons of the benzoic acid and the 2-fluorophenyl rings will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these signals provide information about the substitution pattern on the rings and the coupling between adjacent protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent. The proton on the sulfonamide nitrogen (NH) would also present as a singlet, with its chemical shift influenced by solvent and hydrogen bonding.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The carbon atom attached to the fluorine atom in the 2-fluorophenyl ring will exhibit a characteristic coupling (¹J C-F), resulting in a doublet, which is a key indicator of the fluorine substitution. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Carboxylic Acid (-COOH)>10 (s, 1H)165-185
Sulfonamide (-SO₂NH-)Variable (s, 1H)-
Benzoic Acid Ring Protons7.5 - 8.2 (m, 4H)125-145
2-Fluorophenyl Ring Protons7.0 - 7.5 (m, 4H)115-160 (with C-F coupling)

Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, m = multiplet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching of the carboxylic acid will give a strong, sharp peak around 1700 cm⁻¹. The N-H stretching of the sulfonamide group is expected to appear as a peak in the region of 3200-3400 cm⁻¹. The S=O stretching vibrations of the sulfonamide group will result in two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C-F stretching vibration will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, the symmetric S=O stretch of the sulfonamide and the aromatic ring vibrations often give rise to strong Raman signals. The C-F bond also has a characteristic Raman signal.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)Weak
C=O (Carboxylic Acid)~1700 (strong)Moderate
N-H (Sulfonamide)3200-3400Moderate
S=O (Sulfonamide)~1350 (asymmetric, strong), ~1160 (symmetric, strong)~1160 (strong)
C-F1000-1300Moderate
Aromatic C=C1400-1600Strong

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass with high precision, which can be used to confirm the molecular formula.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. Common fragmentation pathways would involve the loss of small molecules such as H₂O, CO₂, and SO₂. Cleavage of the C-S and S-N bonds of the sulfonamide linkage would also be expected, leading to fragment ions corresponding to the benzoic acid and the 2-fluoroaniline moieties.

HRMS would provide the exact mass of the molecular ion, which can be compared to the calculated theoretical mass to confirm the elemental composition of C₁₃H₁₀FNO₄S.

Chromatographic Separation and Purity Assessment Methodologies (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

A reversed-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol) would likely provide good separation. The compound can be detected using a UV detector, as the aromatic rings will absorb UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used to quantify its concentration and assess purity.

TLC is a simpler and faster technique often used for reaction monitoring and preliminary purity checks. A silica gel plate can be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The compound's retention factor (Rf) value is a characteristic property in a given solvent system. Visualization of the spot can be achieved under UV light or by using a staining agent.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound Analogs

Technique Stationary Phase Mobile Phase (Example) Detection
HPLCC18Acetonitrile/Water with 0.1% Formic Acid (gradient)UV at 254 nm
TLCSilica Gel 60 F₂₅₄Ethyl Acetate/Hexane (e.g., 1:1 v/v)UV at 254 nm

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal important details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonamide groups, which can influence the crystal packing and physical properties of the compound. The dihedral angles between the two aromatic rings would also be determined, providing insight into the molecule's preferred conformation. For analogous N-(aryl)-sulfonamides, the dihedral angle between the two benzene (B151609) rings is often found to be significant, indicating a twisted conformation. The conformation of the N-H bond relative to the sulfonyl group and the ortho-substituent on the aniline (B41778) ring can also be elucidated.

Computational and Theoretical Investigations of 4 2 Fluorophenyl Sulfamoyl Benzoic Acid Interactions

Molecular Modeling Approaches for Ligand-Target Interactions

Molecular modeling encompasses a suite of computational tools that predict how a ligand, such as 4-[(2-fluorophenyl)sulfamoyl]benzoic acid, might bind to a receptor or enzyme. These methods are crucial in modern drug discovery for identifying and optimizing potential therapeutic agents.

Molecular Docking Simulations for Binding Affinity and Interaction Prediction

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For sulfamoyl benzoic acid analogues, docking studies have been instrumental in rationalizing their biological activities by examining their interactions within the binding pockets of specific protein targets. nih.gov

Research on similar sulfonamide-containing benzoic acid derivatives has demonstrated the utility of molecular docking in predicting binding affinities and key intermolecular interactions. For instance, studies on related compounds targeting enzymes like α-glucosidase and α-amylase have shown that these molecules interact with the active sites through a combination of hydrogen bonding and various pi interactions. nih.gov Docking simulations for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed that hydrogen bonding, electrostatic, and hydrophobic interactions were key to their binding modes. researchgate.net While specific docking studies focused solely on this compound are not detailed in the provided results, the principles derived from analogues are highly applicable. These studies typically reveal binding affinities in the range of -8 to -10 kcal/mol for active compounds, indicating strong and stable interactions with their target proteins. unar.ac.idajchem-a.com

The general interaction pattern for this class of compounds involves the sulfamoyl group and the carboxylic acid moiety acting as key hydrogen bond donors and acceptors, while the phenyl rings engage in hydrophobic and pi-stacking interactions with nonpolar residues in the active site. The fluorine substitution on the phenyl ring can further modulate these interactions through altered electronics and potential halogen bonding.

Table 1: Representative Binding Affinities from Molecular Docking of Related Sulfonamide Derivatives

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivativesα-glucosidase, α-amylaseNot specified, but potent inhibition observedActive site residues via H-bonding and pi interactions nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivativesα-glucosidaseNot specified, but potent inhibition observedActive site residues via H-bonding, electrostatic, and hydrophobic interactions researchgate.net
Pyrazole DerivativesADH, 1RO6-8.8 to -9.7Not Specified unar.ac.id
Imidazolo-Triazole DerivativesHDAC2 (4LXZ)-8.5 to -8.7HIS 145, HIS 146, GLY 154, TYR 308 ajchem-a.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, in a three-dimensional arrangement. nih.govresearchgate.net

Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features, a process known as virtual screening. nih.govmdpi.commdpi.com This approach accelerates the discovery of new bioactive molecules by computationally filtering vast libraries to select promising candidates for further testing. nih.gov For example, a pharmacophore model developed for fatty acid amide hydrolase (FAAH) inhibitors, which included features like hydrogen-bond acceptors and aromatic hydrophobic units, was successfully used to screen a natural products database and identify new potential inhibitors. researchgate.net

While specific pharmacophore models developed directly from this compound were not found, its structural motifs—a benzoic acid, a sulfonamide linker, and a substituted phenyl ring—are common features in many pharmacophore models for various targets, suggesting its potential to fit models for kinases, proteases, and other enzyme families.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, complementing the insights from classical molecular modeling.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is employed to optimize the molecular geometry, calculate vibrational frequencies, and determine various electronic properties. For compounds structurally related to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311+G(d,p), have been performed to validate experimental data and predict molecular parameters. unar.ac.idresearchgate.netresearchgate.net

These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's lowest energy conformation. This optimized geometry is the foundation for further analysis, including molecular docking and the calculation of electronic properties. unar.ac.idresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewisc.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.orgyoutube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the sulfamoyl group, while the LUMO would also be distributed across the aromatic systems, particularly the benzoic acid moiety which contains electron-withdrawing groups. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. In a related molecule, 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO was located over the chlorosulfamoyl benzoic acid ring, indicating this region's propensity to donate electrons in chemical reactions. researchgate.net

Table 2: Representative FMO Data from DFT Calculations on a Related Compound

MoleculeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acidB3LYP/6-31G(d,p)-6.72-1.784.94 researchgate.net

This analysis helps in understanding the regions of the molecule most susceptible to nucleophilic and electrophilic attack and provides a basis for predicting its reactivity and the nature of its charge-transfer interactions with biological receptors.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org This technique provides a visual representation of the electrostatic potential on the molecule's electron density surface, which is crucial for understanding and predicting its intermolecular interactions. deeporigin.comucsb.edu The EPS map is color-coded to indicate different regions of charge: typically, red indicates electron-rich areas with a negative electrostatic potential, blue represents electron-poor regions with a positive potential, and green or yellow denotes neutral or weakly charged areas.

For this compound, an EPS map would reveal key features about its reactivity and potential for non-covalent interactions, which are fundamental in drug-receptor binding. chemrxiv.orgchemrxiv.org The map would likely show a high concentration of negative potential (red) around the oxygen atoms of the carboxyl and sulfonyl groups, as these are highly electronegative and are involved in hydrogen bonding as acceptors. researchgate.netresearchgate.net The acidic proton of the carboxylic acid and the hydrogen on the sulfonamide nitrogen would be expected to be regions of positive potential (blue), highlighting their role as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. portlandpress.com By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of a molecule's conformational flexibility and its dynamic interactions with its environment, such as a solvent or a biological receptor. mdpi.comresearchgate.netnih.gov

In the context of this compound, MD simulations are instrumental for conformational analysis. The molecule possesses several rotatable bonds, particularly around the sulfonamide linkage and the carboxylic acid group. These rotations give rise to a landscape of different possible three-dimensional conformations, each with a specific potential energy. MD simulations can explore this conformational space, identifying low-energy, stable conformations that are likely to be biologically relevant. oup.comacs.org Understanding the preferred conformations is critical, as the molecule's shape is a key determinant of its ability to bind to a target.

Furthermore, MD simulations can be employed to study the binding dynamics of this compound with a target protein. By placing the molecule in the binding site of a receptor in a simulated aqueous environment, researchers can observe the process of binding and unbinding at an atomic level. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the formed complex, and the role of water molecules in mediating the binding. mdpi.com The insights gained from MD simulations on binding dynamics are invaluable for rational drug design and for understanding the molecular basis of the compound's activity. nih.gov

In Silico Prediction of Molecular Properties (e.g., Lipinski's and Weber's Rules)

In silico methods are widely used in the early stages of drug discovery to predict the physicochemical properties of a compound and to assess its potential as a drug candidate. These predictions help to identify molecules with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Lipinski's Rule of Five and Veber's Rule are two of the most common sets of guidelines used to evaluate the "drug-likeness" of a molecule.

Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of 500 g/mol or less.

An octanol-water partition coefficient (log P) of 5 or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Veber's Rule focuses on molecular flexibility and polar surface area, suggesting that good oral bioavailability is also associated with:

A rotatable bond count of 10 or fewer.

A polar surface area (PSA) of 140 Ų or less.

The predicted molecular properties for this compound are summarized in the table below.

PropertyPredicted ValueLipinski's/Veber's GuidelineCompliance
Molecular Weight295.29 g/mol≤ 500Yes
XLogP32.4≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes
Rotatable Bond Count3≤ 10Yes
Polar Surface Area (PSA)89.7 Ų≤ 140Yes

Based on these in silico predictions, this compound adheres to all the criteria of both Lipinski's Rule of Five and Veber's Rule. This suggests that the compound is likely to have good oral bioavailability and favorable drug-like properties, making it a promising candidate for further investigation.

Structure Activity Relationship Sar Studies of 4 2 Fluorophenyl Sulfamoyl Benzoic Acid Derivatives

Impact of Substituent Variations on Biological Recognition

The biological activity of the 4-[(2-fluorophenyl)sulfamoyl]benzoic acid scaffold can be significantly modulated by the introduction of various substituents. These modifications can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Influence of Halogenation on Bioactivity

Halogen atoms, particularly fluorine, play a pivotal role in medicinal chemistry due to their unique properties. The strategic incorporation of halogens into the this compound framework can lead to profound effects on bioactivity. The presence of the 2-fluoro substituent on the phenyl ring is a defining feature of the parent compound.

Studies on related heterocyclic compounds have demonstrated that halogenation can significantly impact antibacterial and antifungal activities. For instance, in a series of thiazole derivatives, the introduction of halogen atoms was found to be a key determinant of their antimicrobial potency nih.gov. The fluorine atom in the 2-position of the phenylsulfamoyl moiety can influence the compound's conformation through intramolecular hydrogen bonding and alter its electronic distribution, which can be critical for target binding researchgate.net. The antiproliferative activities of fluoro chalcones against certain cancer cell lines were reported to be 2- to 7-fold higher than their non-fluorinated counterparts, highlighting the potential of fluorine substitution to enhance bioactivity researchgate.net.

The position and nature of the halogen substituent are critical. For example, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, variations in halogen substitution on the N-aryl ring led to significant differences in their antidiabetic activity.

Role of Aromatic and Aliphatic Substituents

In studies of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α, replacing substituents on the sulfonamide nitrogen with residues like naphthyl, naphthylmethyl, and differently substituted phenyl moieties was explored researchgate.net. While some of these modifications did not lead to a significant increase in activity, it underscores the sensitivity of the target's binding site to the nature of the substituent researchgate.net.

Research on sulfamoyl-benzamide derivatives has shown that the nature of the substituent on the amide group can significantly affect the inhibitory potential against various enzyme isoforms nih.gov. For instance, an N-cyclopropyl ring substitution on the sulfonyl group was more favorable for the inhibition of certain h-NTPDases compared to a morpholine ring nih.gov. This highlights the importance of the size, shape, and flexibility of the substituent in achieving selective biological activity.

The following table summarizes the impact of various substituents on the biological activity of related sulfamoylbenzoic acid derivatives:

Parent ScaffoldSubstituent (R)Position of SubstitutionObserved Biological ActivityReference
4-Sulfamoylbenzoic acidN-cyclopropylSulfonamide NitrogenFavorable for h-NTPDases3 inhibition nih.gov
4-Sulfamoylbenzoic acidN-morpholineSulfonamide NitrogenDevoid of significant inhibitory potential nih.gov
4-Sulfamoylbenzoic acidN-naphthylmethylSulfonamide NitrogenNo significant increase in cPLA2α inhibition researchgate.net
4-Sulfamoylbenzoic acidN-indolylethylSulfonamide NitrogenPotent cPLA2α inhibition researchgate.net

Identification of Critical Pharmacophoric Elements within the Chemical Compound Class

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response nih.gov. For the this compound class, key pharmacophoric features can be deduced from SAR studies.

The essential pharmacophoric elements generally include:

An aromatic ring system: The benzoic acid moiety serves as a central scaffold.

A hydrogen bond donor/acceptor group: The carboxylic acid group is a critical feature, likely involved in key interactions with the biological target.

A sulfonamide linker: This group provides a specific spatial arrangement and hydrogen bonding capabilities.

A substituted aromatic ring: The 2-fluorophenyl group contributes to the binding affinity, potentially through hydrophobic and specific electronic interactions.

A hypothetical pharmacophore model for this class of compounds would likely feature an aromatic ring feature corresponding to the benzoic acid, a hydrogen bond acceptor feature from the carboxylic acid, and another aromatic feature representing the 2-fluorophenyl ring. The sulfonamide group would act as a crucial linker, positioning these features in the correct orientation for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. For derivatives of this compound, QSAR models can be developed to predict the bioactivity of novel, unsynthesized analogs, thereby guiding lead optimization efforts.

A typical QSAR study involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) .

For a series of sulfonamide derivatives, QSAR models have been successfully developed to predict their antibacterial activity jbclinpharm.org. These models often reveal that descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., atomic charges), and molecular shape are critical for activity nih.gov. For instance, a QSAR study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with higher hydrophobicity and molar refractivity nih.gov.

A hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/IC50) = c1(LogP) + c2(Dipole_Moment) - c3*(Molecular_Weight) + constant

Where:

log(1/IC50) represents the biological activity.

LogP is a measure of lipophilicity.

Dipole_Moment reflects the molecule's polarity.

Molecular_Weight is a size-related descriptor.

c1, c2, and c3 are coefficients determined by the regression analysis.

Such models, once validated, can be powerful tools for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of molecules with the highest predicted activity.

Conformational Landscape Analysis and its Influence on Bioactivity

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule in solution, as these are the ones most likely to interact with a biological target nih.gov.

For a flexible molecule like this compound, rotation around the sulfur-nitrogen and sulfur-carbon bonds can lead to a variety of different spatial arrangements. The preferred conformation can be influenced by intramolecular interactions, such as hydrogen bonds, and by the solvent environment.

The 2-fluoro substituent on the phenyl ring can play a significant role in dictating the conformational preferences of the molecule. It can participate in intramolecular hydrogen bonding with the sulfonamide N-H, which would restrict the rotation around the S-N bond and favor a more planar conformation. This conformational rigidity can be advantageous for binding to a specific target, as it reduces the entropic penalty upon binding nih.gov.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to map the potential energy surface of the molecule and identify its stable conformers mdpi.com. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to validate the predicted conformations in solution mdpi.com. Understanding the conformational landscape is critical, as different conformations may exhibit different biological activities. By designing molecules that are pre-organized in the bioactive conformation, it is possible to enhance their potency and selectivity nih.gov.

In Vitro Biological Target Identification and Mechanistic Elucidation of 4 2 Fluorophenyl Sulfamoyl Benzoic Acid

Enzyme Inhibition and Activation Profiling of 4-[(2-fluorophenyl)sulfamoyl]benzoic Acid and Derivatives

The therapeutic potential of a chemical entity is fundamentally linked to its interaction with biological macromolecules. For this compound and its structural analogs, a significant body of research has been dedicated to elucidating their engagement with various enzyme targets. The sulfamoylbenzoic acid scaffold has proven to be a versatile template for designing inhibitors against a range of enzymes, leveraging the chemical properties of the sulfonamide and benzoic acid moieties to achieve affinity and selectivity. This section details the in vitro biological target identification and mechanistic studies of this class of compounds across several key enzyme families.

Modulation of Carbonic Anhydrase Isozymes by Sulfamoyl Benzoic Acid Derivatives

Sulfonamides represent a cornerstone class of carbonic anhydrase (CA) inhibitors. mdpi.com The primary, unsubstituted sulfonamide group is a classic zinc-binding group (ZBG) that coordinates to the Zn²⁺ ion in the active site of CA isozymes, leading to potent inhibition. Derivatives of sulfamoyl benzoic acid have been extensively investigated as inhibitors of multiple human (h) carbonic anhydrase isoforms, which are involved in numerous physiological and pathological processes, including glaucoma, epilepsy, and cancer. mdpi.comdrugbank.com

Research into 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides has demonstrated that these compounds can be potent inhibitors of several CA isozymes, particularly hCA II, hCA IV, hCA VII, and hCA IX. mdpi.comnih.gov The inhibition constants (Kᵢ) for these derivatives often fall within the low nanomolar to subnanomolar range. mdpi.com For instance, a series of benzamides derived from 4-sulfamoyl benzoic acid showed Kᵢ values against hCA I ranging from 5.3 to 334 nM, while inhibition of the highly active, tumor-associated isoform hCA IX was observed in the low nanomolar range. mdpi.com

The design of these inhibitors often follows a "tail" approach, where various chemical moieties are attached to the main aromatic sulfonamide scaffold to enhance binding affinity and selectivity by interacting with hydrophobic or hydrophilic regions within the enzyme's active site. drugbank.com Modifications to the carboxamide portion of sulfamoyl benzoic acid derivatives, such as the incorporation of amino acid or dipeptide moieties, have been shown to enhance water solubility and lead to compounds with strong topical anti-glaucoma properties in preclinical models. mdpi.comnih.gov These studies underscore the tunability of the sulfamoyl benzoic acid scaffold for targeting specific CA isozymes.

Table 1: Inhibitory Activity of Benzamide-4-Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound Moiety hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA VII (Kᵢ, nM) hCA IX (Kᵢ, nM)
Propargyl 57.8 1.2 0.82 6.4
Valyl 64.2 0.95 0.75 5.3
Alanyl 85.3 1.5 0.91 7.8
Aspartyl 71.5 1.1 0.88 5.9
Acetazolamide (Standard) 250 12 2.5 25

Data synthesized from research on benzamide derivatives of 4-sulfamoyl benzoic acid. mdpi.com

Investigation of Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that initiates the arachidonic acid cascade, a pathway leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. benthamdirect.comacs.org Consequently, cPLA2α is a significant target for the development of novel anti-inflammatory drugs. benthamdirect.commdpi.com The 4-sulfamoylbenzoic acid framework has been identified as a promising scaffold for cPLA2α inhibitors.

Through ligand-based virtual screening, N,N-disubstituted 4-sulfamoylbenzoic acid derivatives were identified as micromolar inhibitors of cPLA2α. ingentaconnect.comnih.gov Subsequent structural modifications and optimization efforts led to the development of compounds with submicromolar inhibitory potency. benthamdirect.comingentaconnect.com Structure-activity relationship (SAR) studies revealed that strong structural similarity to known potent inhibitors, such as benzhydrylindole-substituted benzoic acids, resulted in significantly enhanced activity. acs.orgingentaconnect.com For example, certain N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivatives demonstrated IC₅₀ values against cPLA2α in the submicromolar range, comparable to reference inhibitors. ingentaconnect.com

While some of these novel sulfamoyl benzoic acid derivatives did not match the efficacy of highly potent inhibitors like giripladib, they offered other advantages, such as significantly improved water solubility. benthamdirect.comnih.gov The inhibitory potential of these compounds was confirmed in both in vitro vesicle-based assays and ex vivo whole blood assays, where they effectively suppressed the formation of arachidonic acid metabolites. benthamdirect.comnih.gov

Table 2: In Vitro Inhibitory Potency of N-Substituted 4-Sulfamoylbenzoic Acid Derivatives Against cPLA2α

Compound ID Substitution on Sulfamoyl Nitrogen cPLA2α Inhibition (IC₅₀, µM)
85 N-indolylethyl with second substituent 0.25
88 N-indolylethyl derivative Submicromolar
33 4-chlorophenyl 12
3 (Hit) N,N-disubstituted Micromolar
Axon-1609 (Reference) - ~0.25

Data extracted from studies on structurally optimized sulfamoyl benzoic acid derivatives. ingentaconnect.comnih.gov

Studies on Glycosidase (α-glucosidase, α-amylase) Modulatory Activity

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. dovepress.comnih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, which is a critical strategy in managing type 2 diabetes mellitus. dovepress.comresearchgate.net While direct studies on this compound are limited, research on structurally related sulfonamide and benzoic acid derivatives indicates potential inhibitory activity against these glycosidases.

For instance, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were synthesized and evaluated as α-glucosidase inhibitors, with some compounds exhibiting potent activity with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Another study on 1,2-benzothiazine-N-arylacetamides, which also feature a sulfonamide-like core, identified potent α-glucosidase inhibitors. mdpi.com These findings suggest that the sulfonamide moiety, when incorporated into appropriate scaffolds, can contribute to effective α-glucosidase inhibition. mdpi.comresearchgate.net Similarly, studies on benzoic acid and its derivatives have established a structure-activity relationship for the inhibition of α-amylase, where the substitution pattern on the benzene (B151609) ring significantly influences inhibitory potency. nih.govmdpi.com These collective findings support the rationale for investigating sulfamoyl benzoic acid derivatives as potential modulators of glycosidase activity.

Analysis of Urease Enzyme Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. researchgate.netnih.gov In pathogenic bacteria, such as Helicobacter pylori, urease activity is a crucial virulence factor that allows the organism to survive in the acidic environment of the stomach, leading to conditions like peptic ulcers and gastritis. nih.gov Therefore, urease inhibitors are of significant therapeutic interest. nih.gov

Derivatives of sulfamoylbenzoic acid have been synthesized and shown to possess potent urease inhibitory activity. In one study, Schiff bases derived from a 4-phenoxy-5-sulfamoylbenzoic acid motif were generated and evaluated. nih.gov The resulting compounds exhibited outstanding anti-urease activity in vitro. nih.gov The rationale for targeting urease with these compounds is often linked to a dual-action approach, where the molecules also possess antibacterial properties, providing a synergistic effect for treating infections caused by ureolytic bacteria. nih.gov The inhibitory activity of various benzoic acid derivatives and other sulfonamide-containing compounds against urease has been well-documented, highlighting the potential of this chemical class to effectively target the enzyme. researchgate.netresearchgate.net

Table 3: Urease Inhibitory Activity of Selected Benzoic Acid Derivatives

Compound Class Example Compound Urease Inhibition (IC₅₀, µM) Standard
3,4,5-Trihydroxy Benzoic Acid Derivative Compound 13 0.07 Thiourea (0.61 µM)
4-Bromophenyl Boronic Acid - Potent (51.7% inhibition at 20 µM) -
Sulfamoylbenzoic Acid Schiff Base 4a-4i series Outstanding Activity -

Data from studies on various benzoic acid and sulfamoylbenzoic acid derivatives. researchgate.netnih.govresearchgate.net

Exploration of h-NTPDase Enzyme Inhibition

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates (e.g., ATP and ADP). mdpi.comnih.gov Four isoforms (h-NTPDase1, -2, -3, and -8) are particularly implicated in physiological and pathological processes such as thrombosis, inflammation, and cancer. nih.gov Consequently, selective inhibitors of these isoforms are sought after as potential therapeutic agents.

Sulfamoyl benzoic acids and their amide derivatives have emerged as a promising class of h-NTPDase inhibitors. nih.gov SAR studies on a series of these derivatives revealed that substitutions on the sulfamoyl and benzamide moieties significantly influence both the potency and selectivity of inhibition across the different isoforms. nih.gov For example, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a highly potent and selective inhibitor of h-NTPDase8, with an IC₅₀ value of 0.28 µM. nih.gov Other derivatives showed selective inhibition for h-NTPDase1, -2, or -3 in the sub-micromolar to low micromolar range. nih.gov The inhibitory activity is assayed using methods like the malachite green assay, which measures the phosphate released from ATP hydrolysis. nih.gov

Table 4: Selective Inhibition of h-NTPDase Isoforms by Sulfamoyl Benzoic Acid Derivatives

Compound ID Target Isoform Inhibition (IC₅₀, µM)
2d h-NTPDase8 0.28 ± 0.07
3i h-NTPDase1 2.88 ± 0.13
3i h-NTPDase3 0.72 ± 0.11
3f h-NTPDase2 Sub-micromolar
3j h-NTPDase2 Sub-micromolar

Data from a study on sulfamoyl-benzamide derivatives as h-NTPDase inhibitors. nih.gov

Other Enzyme Target Engagements

The versatile sulfonamide scaffold has been explored for its inhibitory potential against a wide array of other enzymatic targets relevant to various diseases.

Methionine Aminopeptidase-2 (MetAP2): MetAP2 is a metalloprotease that plays a key role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth. dovepress.comnih.gov Inhibition of MetAP2 is a validated anti-angiogenic strategy. syndevrx.com A series of aryl sulfonamides derived from 5,6-disubstituted anthranilic acids (isomers of aminobenzoic acid) were identified as potent, nanomolar inhibitors of MetAP2. drugbank.comnih.gov This demonstrates that sulfonamide-bearing benzoic acid structures can be effectively targeted to the MetAP2 active site.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Their overexpression is implicated in cancer metastasis, arthritis, and other diseases. nih.gov The sulfonamide group has been widely incorporated into MMP inhibitors to improve enzyme-inhibitor binding. nih.govingentaconnect.com It can form hydrogen bonds within the enzyme's active site and help orient other parts of the inhibitor into specific binding pockets (e.g., the S1' pocket), thus enhancing both potency and selectivity. nih.govingentaconnect.com Sulfonylated amino acid hydroxamates, for example, have been reported as potent inhibitors of both MMPs and carbonic anhydrases. acs.org

Tubulin Polymerization: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. nih.gov Agents that interfere with tubulin polymerization are potent anticancer drugs. nih.gov The sulfonamide moiety is a key feature of several classes of tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin. mdpi.comnih.gov Compounds such as ABT-751 (E7010) are orally bioavailable sulfonamides that have demonstrated a broad spectrum of antitumor activity and have entered clinical trials. mdpi.com Novel microtubule-destabilizing sulfonamides have been developed that show nanomolar antiproliferative potencies against various cancer cell lines by disrupting the microtubule network and inducing apoptosis. nih.gov

Receptor Binding and Signaling Pathway Modulation

Investigations into the broader class of sulfamoyl benzoic acid (SBA) analogues, to which this compound belongs, have identified specific interactions with G protein-coupled receptors, particularly the lysophosphatidic acid (LPA) receptors.

Agonist/Antagonist Activity at G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in numerous physiological processes. The sulfamoyl benzoic acid scaffold has been identified as a key pharmacophore for developing ligands that target a specific subset of these receptors. While detailed screening results for this compound itself are not extensively documented in the reviewed literature, medicinal chemistry studies on the SBA class have successfully yielded potent and selective agonists for certain GPCRs. Specifically, this activity has been characterized at the LPA receptors.

Specific Interactions with Lysophosphatidic Acid (LPA) Receptors

The lysophosphatidic acid (LPA) signaling pathway is implicated in a wide range of cellular responses, including cell survival, proliferation, and migration. These effects are mediated by a family of at least six GPCRs (LPA1-6). The SBA scaffold has proven instrumental in the development of the first specific agonists for the LPA2 receptor subtype. nih.govdntb.gov.ua

Synthetic improvements and structure-activity relationship (SAR) studies on SBA analogues have led to the identification of compounds with subnanomolar agonist activity, highly specific for LPA2, with no discernible effects at other LPA receptors. nih.gov This specificity allows for the targeted modulation of the distinct signaling cascades initiated by the LPA2 receptor, which are known to be involved in protective cellular mechanisms.

Cellular Pathway Modulation in Model Systems (In Vitro)

The biological effects of the sulfamoyl benzamide and sulfamoyl benzoic acid classes have been explored in various in vitro model systems, revealing significant activity in modulating viral replication and cellular survival pathways.

Investigation of Hepatitis B Virus (HBV) Replication Modulation (Capsid Assembly)

A primary area of investigation for sulfamoylbenzamide (SBA) derivatives has been their potent antiviral activity against the Hepatitis B Virus (HBV). These compounds function as capsid assembly modulators (CAMs). nih.gov They belong to a category known as Class-II inhibitors, which act by disrupting the normal process of viral capsid formation. nih.gov

Instead of promoting the assembly of properly formed capsids that contain the viral pregenomic RNA (pgRNA), these SBA derivatives interfere with the process, leading to the formation of aberrant, empty capsid-like particles that lack the viral genome. nih.gov This mechanism effectively halts the viral replication cycle. The molecular target for this action is the HBV core protein (HBc), which makes up the capsid. nih.govnih.gov Research has demonstrated that fluorine-substituted SBAs, in particular, exhibit potent anti-HBV activity with submicromolar efficacy. nih.gov

Antiviral Activity of Fluorine-Substituted Sulfamoylbenzamide Analogues Against HBV
CompoundSubstitution Pattern on Phenyl RingEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Compound 13-fluoro1.5>100>67
Compound 24-fluoro1.1>100>91
Compound 33,4-difluoro0.31>100>323
Compound 84-fluoro, 3-difluoromethyl0.321650

Data sourced from studies on sulfamoylbenzamide analogues. EC₅₀ (Half-maximal effective concentration) represents the concentration required to inhibit HBV replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration) represents the concentration that causes death to 50% of host cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀. nih.gov

Anti-apoptotic Effects and Cellular Protection Mechanisms

The specific agonism of sulfamoyl benzoic acid analogues at the LPA2 receptor is directly linked to pro-survival and anti-apoptotic signaling. The LPA2 receptor subtype has been identified as a critical molecular target of LPA's ability to protect and rescue cells from programmed cell death. nih.gov

Research focused on harnessing these properties has utilized the SBA scaffold to create "radioprotectins," compounds capable of mitigating cell death induced by genotoxic stressors like radiation. nih.gov For instance, the SBA analog {2-[4-(1,3-dioxo-1H,3H-benzoisoquinolin-2-yl) butylsulfamoyl]benzoic acid} (DBIBB) was found to be a highly effective mitigator of radiation-induced cell death both in vitro and in vivo. nih.gov Further studies with other non-lipid LPA2 agonists derived from similar scaffolds demonstrated dose-dependent anti-apoptotic actions by inhibiting the activation of caspases 3, 7, 8, and 9, as well as preventing DNA fragmentation. nih.govnih.gov These protective effects were shown to be dependent on the presence of the LPA2 receptor. nih.gov

Elucidation of Molecular Mechanisms of Action

Based on in vitro studies, the broader class of sulfamoyl benzoic acids and their amide derivatives exert their biological effects through at least two distinct and well-characterized molecular mechanisms:

Modulation of HBV Capsid Assembly: As Class-II capsid assembly modulators, these compounds bind to the HBV core protein dimers, inducing a conformational change that leads to aberrant and accelerated assembly. This process results in the formation of non-functional, empty capsids, thereby preventing the encapsidation of the pgRNA-polymerase complex, a critical step for viral DNA synthesis and replication. nih.govnih.gov

Agonism at the LPA2 Receptor: The SBA scaffold serves as a template for potent and selective agonists of the LPA2 G protein-coupled receptor. nih.gov Activation of LPA2 initiates downstream signaling cascades that promote cell survival and inhibit apoptosis. This mechanism involves preventing the activation of executioner caspases and protecting cells from genotoxic damage. nih.govnih.gov

Additionally, other research has indicated that certain N-substituted 4-sulfamoylbenzoic acid derivatives can act as inhibitors of cytosolic phospholipase A2α, suggesting that this chemical class may have the potential to interact with other enzymatic pathways involved in inflammation. researchgate.net

Advanced Research Directions and Translational Perspectives for Sulfamoylbenzoic Acid Compounds

Emerging Paradigms in Chemical Biology Applications of the Chemical Compound

The sulfonamide scaffold, a key feature of 4-[(2-fluorophenyl)sulfamoyl]benzoic acid, has long been a cornerstone of medicinal chemistry, primarily due to its antibacterial properties. ajchem-b.com However, emerging paradigms in chemical biology are repositioning this versatile class of compounds as sophisticated tools to probe and modulate a wide array of biological processes beyond their classical applications. researchgate.netajchem-b.com Sulfonamide derivatives are increasingly being explored for a range of biological activities, including anticancer, antiviral, and antidiabetic properties. ajchem-b.comresearchgate.net

The utility of sulfamoyl-based compounds extends to their ability to act as inhibitors for specific enzymes, such as carbonic anhydrases, which are implicated in conditions like glaucoma and certain cancers. ajchem-b.com Furthermore, research into sulfamoyl-based carboxamide capsid assembly modulators (CAMs) has shown their potential in suppressing the replication of the Hepatitis B virus (HBV). nih.govmdpi.com This is achieved by interfering with the viral capsid assembly, a critical step in the HBV replication process. nih.gov These applications highlight a shift towards using compounds like this compound not just as therapeutic agents but also as chemical probes to dissect complex biological pathways, representing a significant evolution in their role within chemical biology and drug discovery.

Rational Design Strategies for Enhanced Target Selectivity and Potency

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted structural modifications. For sulfamoylbenzoic acid derivatives, a primary goal is to enhance their potency and selectivity for a specific biological target, thereby increasing efficacy and minimizing off-target effects. acs.orgacs.org Structure-Activity Relationship (SAR) studies are fundamental to this process, systematically altering different parts of the molecule to understand their contribution to biological activity. nih.gov

A common strategy involves dividing the core structure into distinct sites for modification. nih.gov For a compound like this compound, these sites could include the benzoic acid ring, the fluorophenyl group, and the sulfonamide linker. By introducing different substituents at these positions, researchers can fine-tune the compound's interaction with its target.

For example, in the development of specific agonists for the Lysophosphatidic acid (LPA) receptor 2, researchers synthesized a series of sulfamoyl benzoic acid (SBA) analogues. nih.gov Computational docking analysis combined with experimental testing guided the optimization process. This work demonstrated that specific substitutions on the benzoic acid ring could dramatically increase potency, leading to compounds with subnanomolar activity. nih.gov The replacement of a sulfur atom with a sulfamoyl moiety was a key isosteric replacement that served as the basis for the design of these potent and specific analogues. nih.gov

Table 1: Structure-Activity Relationship of Sulfamoylbenzoic Acid (SBA) Analogues as LPA₂ Receptor Agonists This table is based on data for related sulfamoylbenzoic acid compounds to illustrate rational design principles.

Compound ID Core Structure Modification R Group (Benzoic Acid Ring) Potency (EC₅₀) at LPA₂ Receptor
Template Scaffold 2-(N-propyl-sulfamoyl)benzoic acid Hydrogen ~ 2 µM
Analogue 11a 2-(N-butyl-sulfamoyl)benzoic acid 5-Fluoro 0.038 nM
Analogue 11b 2-(N-butyl-sulfamoyl)benzoic acid 5-Chloro 0.015 nM
Analogue 11c 2-(N-butyl-sulfamoyl)benzoic acid 4-Fluoro 0.441 nM

| Analogue 11d | 2-(N-butyl-sulfamoyl)benzoic acid | 4-Chloro | 0.005 nM |

Data derived from research on LPA₂ receptor agonists illustrates how minor chemical modifications, guided by rational design, can lead to significant improvements in potency. nih.gov

Another established design strategy is the "tail approach," often used for developing selective carbonic anhydrase inhibitors. nih.govmdpi.com This involves attaching various chemical moieties (tails) to the core sulfonamide scaffold to achieve improved isoform selectivity and better physicochemical properties. nih.gov These rational design strategies are crucial for transforming a promising chemical structure into a refined therapeutic candidate.

Integration of Multi-omics and Systems Biology for Comprehensive Understanding

To fully comprehend the biological impact of a compound like this compound, modern drug discovery is moving beyond single-target analyses. The integration of multi-omics and systems biology provides a holistic view of a drug's mechanism of action and its effects on the entire biological system. drugtargetreview.comtaylorfrancis.comfrontiersin.org This approach combines data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of cellular responses. nih.govnih.gov

Recent developments in omics technologies allow for a molecular-level snapshot of the changes induced by a drug within a cell. elifesciences.orgelifesciences.org By integrating these large datasets, researchers can identify not only the primary target of a compound but also its off-target effects, downstream pathway modulations, and potential mechanisms of resistance. drugtargetreview.comelifesciences.org For example, combining transcriptomics (gene expression) and proteomics (protein levels) can reveal discrepancies that point to post-transcriptional regulation and provide deeper insights into the cellular response to a drug. mdpi.com

Systems biology utilizes this multi-omics data to construct computational models of biological networks. frontiersin.org These models can simulate the effects of inhibiting a particular target, helping to predict both efficacy and potential adverse effects before extensive preclinical testing. drugtargetreview.com This integrated approach is invaluable for understanding the complex interactions underlying chronic diseases and for developing more effective, multitargeted therapies. frontiersin.orgdiva-portal.org

Table 2: Application of Multi-omics in the Analysis of Sulfamoylbenzoic Acid Compounds

Omics Layer Data Generated Potential Insights for this compound
Genomics DNA sequence, mutations, copy number variations (CNV). Identification of genetic markers that predict patient response or resistance. nih.gov
Transcriptomics mRNA expression levels (RNA-Seq). Understanding of which genes and pathways are up- or down-regulated upon treatment. mdpi.comdiva-portal.org
Proteomics Protein abundance, post-translational modifications, protein-protein interactions. Identification of the direct protein target(s) and downstream signaling effects. drugtargetreview.comnih.gov

| Metabolomics | Levels of small-molecule metabolites (e.g., lipids, amino acids). | Elucidation of changes in metabolic pathways and discovery of biomarkers for drug efficacy. drugtargetreview.comnih.gov |

Future Challenges and Opportunities in Sulfamoyl-Based Drug Discovery Research

The future of drug discovery involving sulfamoyl-based compounds like this compound is characterized by both significant challenges and promising opportunities. A primary hurdle for this class of compounds, particularly in their use as antibacterial agents, is the widespread emergence of drug resistance. nih.govrupahealth.com Bacteria can develop resistance through mutations in the target enzyme, dihydropteroate synthase (DHPS), or by acquiring resistance genes such as sul1 and sul2, which encode drug-insensitive versions of the enzyme. nih.govrupahealth.comnih.gov

Challenges:

Acquired Resistance: The horizontal transfer of resistance genes on plasmids allows for the rapid dissemination of resistance among pathogenic bacteria. nih.govspringernature.com

Target Selectivity: For applications beyond antimicrobials, such as kinase or carbonic anhydrase inhibition, achieving high selectivity against specific isoforms remains a significant challenge to minimize side effects. acs.org

Complexity of Disease Biology: Targeting components in complex diseases requires a deep understanding of intricate biological networks, where inhibiting a single target may not be sufficient. frontiersin.org

Opportunities:

Overcoming Resistance: A detailed molecular understanding of resistance mechanisms, such as the structural differences between DHPS and the resistant Sul enzymes, opens the door to designing new sulfonamides that can evade these mechanisms. nih.govspringernature.combiorxiv.org

Exploring New Therapeutic Areas: The inherent versatility of the sulfonamide scaffold allows for its continued exploration in diverse therapeutic areas, including oncology (e.g., as VEGFR-2 inhibitors) and virology (e.g., as HBV assembly modulators). nih.govmdpi.com

Advanced Drug Design: The increasing use of artificial intelligence, machine learning, and quantitative structure-property relationship (QSPR) modeling can accelerate the discovery and optimization of novel sulfamoyl-based compounds with improved pharmacological profiles. nih.govnih.gov

Complex Intermediates: The availability of highly functionalized building blocks, such as halogenated sulfamoylbenzoic acids, facilitates the synthesis of more intricate and tailored molecular designs for next-generation therapeutics and advanced materials. nbinno.com

By addressing these challenges and leveraging new technologies, the sulfamoylbenzoic acid scaffold will continue to be a valuable platform for the development of innovative medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2-fluorophenyl)sulfamoyl]benzoic Acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfamoylation of a benzoic acid precursor using sulfamoyl chloride derivatives. Key reagents include nucleophiles (e.g., amines for substitution) and catalysts like palladium for coupling reactions. For example, sulfonamide formation with 2-fluorophenylamine under anhydrous conditions (DMF, 0–5°C) minimizes side reactions. Yield optimization requires strict control of stoichiometry and temperature .
  • Data Consideration : Reaction efficiency can be tracked via TLC or HPLC, with yields ranging from 60–85% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and sulfamoyl group integration.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 324.2).
  • FT-IR : Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina ( ) enable binding affinity predictions with targets (e.g., enzymes, receptors). For example, docking studies with carbonic anhydrase II revealed hydrogen bonding between the sulfamoyl group and Thr199 (binding energy: −8.2 kcal/mol) .
  • Quantum Mechanical Calculations : DFT analysis (e.g., Gaussian 09) assesses electronic properties (HOMO-LUMO gaps) to correlate reactivity with bioactivity .

Q. What strategies mitigate synthetic challenges in derivatizing this compound for enhanced bioactivity?

  • Methodological Answer :

  • Steric Hindrance Mitigation : Use bulky protecting groups (e.g., tert-butyl) during sulfamoylation to direct regioselectivity .
  • Electron-Withdrawing Group Effects : Introduce fluorine or trifluoromethyl groups to enhance metabolic stability and receptor binding. For instance, trifluoroethyl derivatives showed 10-fold higher LPA2 receptor agonism (EC₅₀: 0.3 nM) compared to non-fluorinated analogs .
    • Data Contradiction Note : While electron-withdrawing groups improve stability, they may reduce solubility, necessitating formulation studies .

Q. How do structural modifications impact the compound’s enzyme inhibition potency?

  • Methodological Answer :

  • SAR Studies : Systematic substitution at the benzoic acid moiety (e.g., chloro, methyl) identifies key pharmacophores. For example, 3-chloro analogs exhibited 50% inhibition of carbonic anhydrase IX at 1.2 µM vs. 8.5 µM for the parent compound .
  • Kinetic Assays : Use stopped-flow spectroscopy to measure kcat/KM ratios for enzyme inhibition .

Experimental Design Considerations

Q. What in vitro assays are recommended to validate the compound’s mechanism of action?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement (e.g., [³H]-LPA for LPA2 receptor affinity) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., CA inhibition using 4-nitrophenyl acetate hydrolysis) .
    • Reproducibility Tip : Include positive controls (e.g., acetazolamide for CA assays) and triplicate measurements to minimize variability .

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